(1R)-3-Oxocyclopentane-1-carbonitrile physical properties
(1R)-3-Oxocyclopentane-1-carbonitrile physical properties
An In-Depth Technical Guide to the Physical Properties of (1R)-3-Oxocyclopentane-1-carbonitrile
Abstract
(1R)-3-Oxocyclopentane-1-carbonitrile is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopentanone framework with a stereodefined nitrile group, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. As a senior application scientist, this document is structured to deliver not only foundational data but also the underlying scientific rationale and field-proven experimental protocols for their determination. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for the effective utilization of this compound, ensuring reproducibility, purity assessment, and successful integration into synthetic workflows.
Introduction: A Strategic Building Block
The Role of (1R)-3-Oxocyclopentane-1-carbonitrile in Modern Drug Discovery
The pursuit of novel therapeutics often relies on the availability of sophisticated and structurally diverse building blocks. Cyclopentane rings are integral scaffolds in numerous approved drugs, including steroids and prostaglandins, where they serve as core structures or as appendages to occupy hydrophobic pockets in biological targets.[2] (1R)-3-Oxocyclopentane-1-carbonitrile emerges as a particularly strategic intermediate due to its dual functionality: a ketone and a nitrile group on a chiral cyclopentane frame.[1] This combination allows for a wide range of chemical transformations, making it a precursor for various complex molecules with potential therapeutic applications.[1][3] Its utility as an intermediate in the synthesis of pharmacologically active compounds underscores the importance of a well-characterized physical property profile.[1][4]
The Criticality of Physical Property Characterization
In the landscape of drug development, a molecule's physical properties are not mere data points; they are critical determinants of its behavior from the reaction flask to its final formulation and physiological fate. Properties such as melting point, boiling point, and solubility govern purification strategies (e.g., crystallization, distillation), dictate storage and handling conditions, and profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these characteristics is paramount for robust process development, quality control, and the formulation of safe and effective medicines.
Core Molecular and Physical Properties
Chemical Identity and Structure
Summary of Physical Properties
The following table summarizes the key physical properties of (1R)-3-Oxocyclopentane-1-carbonitrile. It is critical to note that several of these values are predicted and await experimental verification, which is detailed in the subsequent sections.
| Property | Value | Source/Method |
| Appearance | Brown to black liquid | [6] |
| Boiling Point | 258.0 ± 33.0 °C | Predicted[6][7] |
| Density | 1.08 ± 0.1 g/cm³ | Predicted[6][7] |
| Melting Point | Not available (expected to be below room temp.) | - |
| Solubility | To be determined experimentally | - |
Experimental Determination of Key Physical Properties
The trustworthiness of a chemical intermediate hinges on the empirical validation of its physical properties. The following protocols are designed as self-validating systems for researchers to confirm the identity and purity of (1R)-3-Oxocyclopentane-1-carbonitrile.
Melting Point Analysis
-
Causality and Rationale: The melting point is one of the most fundamental and informative physical properties, serving as a primary criterion for purity. A pure crystalline compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C).[8] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[8] For (1R)-3-Oxocyclopentane-1-carbonitrile, which is reported as a liquid at room temperature, this analysis would be performed at sub-ambient temperatures or on a solid derivative.
-
Detailed Experimental Protocol (Capillary Method):
-
Sample Preparation: Ensure the sample is anhydrous and, if applicable, in a finely powdered form.
-
Capillary Loading: Load a small amount of the sample into a thin-walled capillary tube, sealing one end if not pre-sealed. Pack the sample to a height of 1-2 mm by gently tapping the tube.[9]
-
Apparatus Setup: Place the capillary tube into the heating block of a modern melting point apparatus.[10]
-
Rapid Determination: Heat the sample rapidly to determine an approximate melting range. This provides a target for the precise measurement.
-
Precise Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.
-
Caption: Workflow for Boiling Point Determination.
Solubility Profiling
-
Causality and Rationale: Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation design. [11]The "like dissolves like" principle suggests that (1R)-3-Oxocyclopentane-1-carbonitrile, with its polar ketone and nitrile groups and non-polar hydrocarbon ring, will exhibit moderate solubility in a range of solvents. [12]A quantitative assessment is essential. The shake-flask method is the gold standard for determining equilibrium solubility. [12][13]
-
Detailed Experimental Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of (1R)-3-Oxocyclopentane-1-carbonitrile to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial.
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath for a defined period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute. [12] 3. Phase Separation: After equilibration, separate the undissolved solid/liquid. This is best achieved by centrifugation, followed by filtering the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution. [12] 4. Quantification: Accurately quantify the concentration of the solute in the filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector. [12]A calibration curve prepared with standard solutions of known concentrations is required for accurate measurement.
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.
-
Caption: Workflow for Equilibrium Solubility Determination.
Spectroscopic Characterization for Structural Verification
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, complementing the physical property data.
Summary of Expected Spectroscopic Data
The following table outlines the expected spectral signatures for (1R)-3-Oxocyclopentane-1-carbonitrile based on its functional groups.
| Technique | Region/Shift | Expected Signature/Interpretation | Reference |
| FT-IR | ~2250 cm⁻¹ | Strong, sharp C≡N stretch | [14][15] |
| ~1740 cm⁻¹ | Strong C=O stretch (typical for a five-membered ring ketone) | [14] | |
| ¹H NMR | 2.0 - 3.0 ppm | Protons on carbons adjacent to the nitrile and ketone groups | [15] |
| ¹³C NMR | 115 - 120 ppm | Nitrile carbon (C≡N) | [14][15] |
| >200 ppm | Carbonyl carbon (C=O) of the ketone | [15] | |
| Mass Spec. | m/z = 109 | Molecular ion (M⁺) peak | [16] |
-
Infrared (IR) Spectroscopy: The IR spectrum should be highly diagnostic, showing two prominent peaks in relatively clean regions of the spectrum: a sharp absorption for the nitrile C≡N stretch and a strong absorption for the carbonyl C=O stretch. [14][15]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals for the seven protons on the cyclopentane ring, with chemical shifts and coupling patterns determined by their proximity to the electron-withdrawing ketone and nitrile groups. In ¹³C NMR, the nitrile and carbonyl carbons will have highly characteristic chemical shifts, providing clear evidence of their presence. [14][15]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 109.13 g/mol . [1]The fragmentation pattern will be characteristic of a cyclic ketone, which often exhibits a stable molecular ion. [17]
Conclusion: A Synthesis of Properties for Drug Development
(1R)-3-Oxocyclopentane-1-carbonitrile is a valuable chiral intermediate whose effective use in research and drug development is contingent upon a thorough understanding of its physical properties. This guide has provided a synthesis of predicted data, authoritative experimental protocols, and the scientific rationale for their importance. The detailed methodologies for determining melting point, boiling point, and solubility, combined with the expected spectroscopic fingerprints, form a robust framework for quality control, purity assessment, and process optimization. By applying these validated techniques, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes and accelerating the journey from chemical synthesis to therapeutic innovation.
References
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. [Link]
-
Scribd. (n.d.). Boiling Point Determination Methods | PDF. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
JoVE. (n.d.). N.M.R. of some nitriles in electric fields. [Link]
-
Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Melting point determination. [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Unknown Source. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. (Link not available)
- Unknown Source. (n.d.).
- Unknown Source. (n.d.). Determination of boiling point. (Link not available)
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]
-
RSC Publishing. (n.d.). The First Nitrogen NMR Spectroscopic Study of Nitrile lmides (Nitrilimines). [Link]
- Unknown Source. (n.d.). Determination of Solubility by Gravimetric Method. (Link not available)
-
PMC. (n.d.). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. [Link]
- Unknown Source. (2021, September 19). experiment (1) determination of melting points. (Link not available)
-
Chemical Synthesis Database. (2025, May 20). 3-oxo-1-cyclopentene-1-carbonitrile. [Link]
-
PubChem - NIH. (n.d.). 3-Oxocyclopentanecarbonitrile | C6H7NO | CID 21941690. [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. [Link]
- Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
-
PubChem. (n.d.). 1-Formyl-3-oxocyclopentane-1-carbonitrile | C7H7NO2 | CID 89268015. [Link]
-
MSU chemistry. (n.d.). Mass Spectrometry. [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]
-
Mol-Instincts. (2020, June 17). How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications?[Link]
Sources
- 1. Buy (1R)-3-Oxocyclopentane-1-carbonitrile | 180475-44-9 [smolecule.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 180475-44-9|(1R)-3-Oxocyclopentane-1-carbonitrile|BLD Pharm [bldpharm.com]
- 6. (R)-3-oxocyclopentane-1-carbonitrile CAS#: 180475-44-9 [chemicalbook.com]
- 7. (R)-3-oxocyclopentane-1-carbonitrile | 180475-44-9 [m.chemicalbook.com]
- 8. athabascau.ca [athabascau.ca]
- 9. byjus.com [byjus.com]
- 10. westlab.com [westlab.com]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
- 17. Mass Spectrometry Cycloalkane Fragmentation in Analytical Chemistry | JoVE Core [jove.com]
